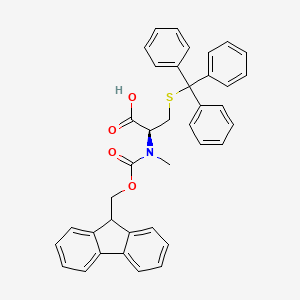

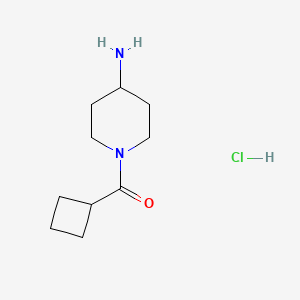

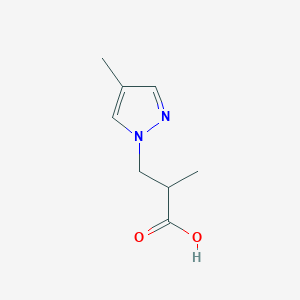

![molecular formula C15H14N2O2 B1454779 (2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 1396722-70-5](/img/structure/B1454779.png)

(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, temperature, pressure, and catalysts can all influence the outcome of the synthesis .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, titration can be used to study acid-base reactions, while spectroscopic techniques can be used to study redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Scientific Research Applications

Synthesis and Antimicrobial Activity

- A series of compounds similar to the chemical structure , synthesized by condensing substituted chalcones with isoniazid, showed significant antimicrobial activity. These compounds were evaluated against standard drugs and exhibited high activity, particularly those containing a methoxy group (Kumar et al., 2012).

Structural Analysis and Chemical Behavior

- Detailed structural analysis of certain derivatives revealed stereochemical peculiarities that prevent their transformation into expected products via thermal intramolecular Diels–Alder reactions. This insight is crucial for understanding the reactivity and potential applications of such compounds (Borisova et al., 2016).

Crystal and Molecular Structure Studies

- Synthesis and structural elucidation of specific derivatives have been conducted, demonstrating the diversity in potential structural frameworks and their implications for understanding compound behavior and reactivity (Prabhudeva et al., 2017).

Microwave-Assisted Synthesis and Biological Activity

- Microwave-assisted synthesis techniques have been applied to develop pyrazole derivatives, indicating a modern approach to optimizing reaction conditions for generating compounds with notable antibacterial and antifungal activities (Swarnkar et al., 2014).

Nonlinear Optical Activity

- Research into derivatives of this compound class has highlighted their potential in nonlinear optical (NLO) applications, with specific compounds showing significant SHG (Second Harmonic Generation) activity, underscoring the versatility of these chemical structures beyond merely pharmaceutical applications (Venkatesan et al., 2016).

Anticonvulsant Properties

- Novel pyrazoline derivatives have been synthesized and evaluated for their anticonvulsant activities, offering insights into the therapeutic potential of such compounds. This highlights the breadth of biological activities that can be associated with these chemical entities (Bhandari et al., 2013).

Safety And Hazards

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if the compound has medicinal properties, future research may focus on developing it into a drug. If the compound has unique physical or chemical properties, it may be studied for potential use in materials science or other fields .

properties

IUPAC Name |

(E)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(19)9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,18,19)/b7-4+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDUVFAWBRGAOY-NUXDXBQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

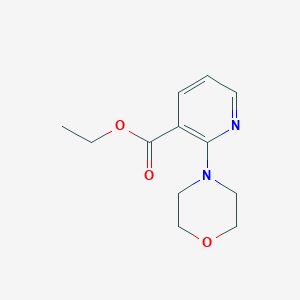

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride](/img/structure/B1454716.png)